molecular formula C17H19BrO B1405542 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene CAS No. 1427460-79-4

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Cat. No. B1405542
M. Wt: 319.2 g/mol
InChI Key: OOMJPFTVOOIJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene” is an organic compound with the molecular formula C17H19BrO . It has a molecular weight of 319.24 . The compound is also known by its IUPAC name "1-(bromomethyl)-3-(tert-butyl)benzene" .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene” can be represented by the InChI code "1S/C11H15Br/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3" .


Physical And Chemical Properties Analysis

“1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene” is a solid at room temperature . It has a molecular weight of 319.24 .

Scientific Research Applications

Synthetic Applications in Molecular Electronics

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene and its related compounds have been utilized as precursors in the synthesis of molecular wires. Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene have been used to synthesize oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. These compounds serve as crucial building blocks in the field of molecular electronics, enabling the construction of complex molecular structures (Stuhr-Hansen et al., 2005).

Catalysis and Pharmaceutical Applications

The compound and its derivatives have also found applications in catalysis and pharmaceutical synthesis. For example, derivatives of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene have been utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process has significant implications in the pharmaceutical industry, particularly in the efficient preparation of chiral pharmaceutical ingredients with amino acid or secondary amine components (Imamoto et al., 2012).

Development of Polymers with Enhanced Properties

Furthermore, compounds related to 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene have been synthesized and polymerized to create poly(arylene ether ketone)s with pendant tertiary butyl groups. These polymers exhibit promising physical, thermal, mechanical, and adhesion properties, indicating potential applications in various industrial and engineering sectors (Yıldız et al., 2007).

Contributions to Synthesis and Characterization of Organic Compounds

In the realm of organic synthesis, derivatives of this compound have been instrumental in the total synthesis of biologically active, naturally occurring compounds. For instance, its derivatives have been used in the synthesis of complex organic molecules with specific regioselective O-demethylation patterns, contributing significantly to the field of natural product synthesis and chemical biology (Akbaba et al., 2010).

properties

IUPAC Name

1-(bromomethyl)-2-(3-tert-butylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMJPFTVOOIJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193129
Record name Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

CAS RN

1427460-79-4
Record name Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-2-[3-(1,1-dimethylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Reactant of Route 6
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.